molecular formula C5H10BrClO B2583105 1-Bromo-3-chloro-2-methoxy-2-methylpropane CAS No. 1594732-38-3

1-Bromo-3-chloro-2-methoxy-2-methylpropane

Cat. No.: B2583105
CAS No.: 1594732-38-3
M. Wt: 201.49
InChI Key: JTKXEGRMYHMZHH-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-methoxy-2-methylpropane is an organic compound with the molecular formula C₅H₁₀BrClO. It is a halogenated ether, characterized by the presence of bromine, chlorine, and methoxy groups attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

It’s important to note that the study of a compound’s mechanism of action involves detailed scientific research, often conducted in a laboratory setting. Such studies typically involve the use of advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry, and X-ray crystallography.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-methoxy-2-methylpropane can be synthesized through several methods. One common approach involves the halogenation of 2-methoxy-2-methylpropane. The reaction typically involves the use of bromine and chlorine in the presence of a catalyst or under specific conditions to achieve selective halogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-methoxy-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as ethers, amines, or alcohols can be formed.

    Oxidation Products: Alcohols or ketones are typical products of oxidation reactions.

    Elimination Products: Alkenes are formed as major products in elimination reactions.

Scientific Research Applications

1-Bromo-3-chloro-2-methoxy-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogenated groups into molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: A simpler halogenated compound with similar reactivity but lacking the methoxy and methyl groups.

    1-Chloro-3-bromo-2-methylpropane: Similar structure but without the methoxy group.

    2-Bromo-3-chloro-2-methylpropane: Similar but with different positioning of the halogen atoms.

Uniqueness

1-Bromo-3-chloro-2-methoxy-2-methylpropane is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the same molecule. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound for various chemical transformations.

Properties

IUPAC Name

1-bromo-3-chloro-2-methoxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrClO/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKXEGRMYHMZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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